cis-1,2-Bis-benzylthioethylene
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Overview
Description
cis-1,2-Bis-benzylthioethylene: is an organic compound characterized by the presence of two benzylthio groups attached to a cis-configured ethylene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-1,2-Bis-benzylthioethylene typically involves the reaction of dibenzyl disulfide with vinylidene chloride. This reaction is carried out under specific conditions to ensure the formation of the cis isomer. The process involves the use of a suitable solvent and a catalyst to facilitate the reaction .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: cis-1,2-Bis-benzylthioethylene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into simpler thiol derivatives.
Substitution: The benzylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be employed for substitution reactions, often in the presence of a base or catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Compounds with different functional groups replacing the benzylthio groups.
Scientific Research Applications
cis-1,2-Bis-benzylthioethylene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which cis-1,2-Bis-benzylthioethylene exerts its effects involves interactions with various molecular targets. The benzylthio groups can participate in nucleophilic or electrophilic reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved depend on the specific reactions and conditions employed .
Comparison with Similar Compounds
- cis-1,2-Bis(diphenylphosphino)ethylene
- cis-1,2-Bis(boryl)alkenes
- cis-1,2-Bis(diphenylphosphino)ethene
Comparison: cis-1,2-Bis-benzylthioethylene is unique due to the presence of benzylthio groups, which impart distinct chemical properties compared to other similar compounds. For instance, cis-1,2-Bis(diphenylphosphino)ethylene contains diphenylphosphino groups, leading to different reactivity and applications .
Properties
IUPAC Name |
2-benzylsulfanylethenylsulfanylmethylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16S2/c1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16/h1-12H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVCNFNSLCXUMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC=CSCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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